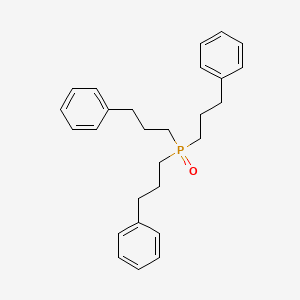
6,12-Dinitrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Dinitrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10N2O4 It is a derivative of chrysene, characterized by the presence of two nitro groups at the 6 and 12 positions on the chrysene backbone
Vorbereitungsmethoden
6,12-Dinitrochrysene can be synthesized through the nitration of chrysene using nitric acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The nitration process introduces nitro groups at the 6 and 12 positions of the chrysene molecule. The reaction conditions must be carefully controlled to ensure the selective nitration at these positions .
Analyse Chemischer Reaktionen
6,12-Dinitrochrysene undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6,12-Dinitrochrysene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: Research has shown that derivatives of this compound, such as 6,12-diaminochrysene, exhibit significant anticancer activity.
Industry: While not widely used in commercial applications, this compound serves as an important compound in the study of polycyclic aromatic hydrocarbons and their derivatives.
Wirkmechanismus
The mechanism of action of 6,12-dinitrochrysene and its derivatives involves the interaction with cellular pathways and molecular targets. For example, 6,12-diaminochrysene has been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound affects the cell cycle and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6,12-Dinitrochrysene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as 6-nitrochrysene. While both compounds share a similar structure, the presence of two nitro groups in this compound provides it with unique chemical properties and reactivity. Other similar compounds include:
6-Nitrochrysene: A mono-nitro derivative of chrysene with different reactivity and applications.
6,12-Diaminochrysene: A reduction product of this compound with significant biological activity.
Eigenschaften
CAS-Nummer |
7495-99-0 |
|---|---|
Molekularformel |
C18H10N2O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
6,12-dinitrochrysene |
InChI |
InChI=1S/C18H10N2O4/c21-19(22)17-10-16-12-6-2-4-8-14(12)18(20(23)24)9-15(16)11-5-1-3-7-13(11)17/h1-10H |
InChI-Schlüssel |
CNXNBAOTRNURPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


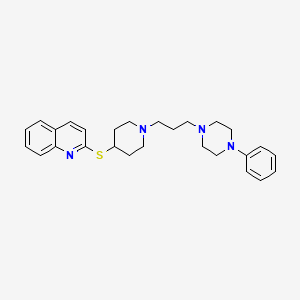
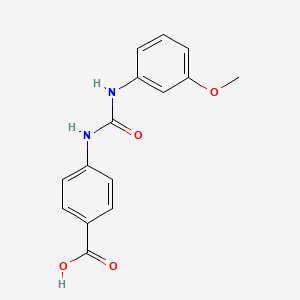

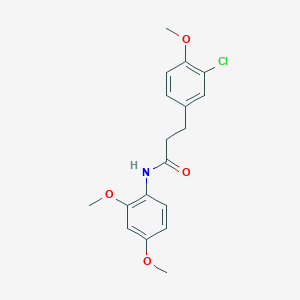

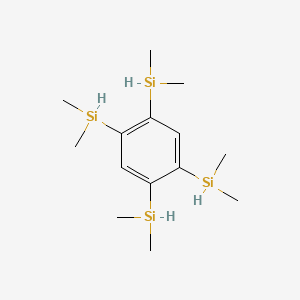

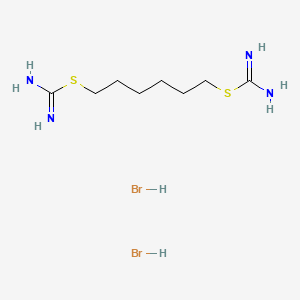
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

